Jianzhong Wu,
Yun Liu,
Jia Zhang,
Jizhi Zhou,
Zixing Liu,
Xing Zhang,
Guangren Qian
PMID: 32402874
DOI:
10.1016/j.chemosphere.2020.126910
Abstract
In particulate matter, organic precursors generate environmentally persistent free radicals (EPFRs) on metal oxides and attract worldwide attentions in health risk assessment and environmental protection. For the first time, we determined characteristics and formation processes of EPFRs evolved from different organic precursors on PbO particulate. As a result, phenol resulted in phenoxyl radical at 230 °C by releasing one H atom. One Cl atom was eliminated from monochlorobenzene and 1,2-dichlorobenzene, producing phenyl and chlorobenzene radicals, respectively. The decays of these radicals had an order of chlorobenzene radical (4 d) > phenyl radical (3 d) > phenoxyl radical (2 d). Density functional theory calculations indicated that the long decay of chlorobenzene radical was contributed to the high adsorption energy of 1,2-dichlorobenzene on PbO particulate. Furthermore, chlorobenzene radical produced more reactive oxygen species than the other two radicals in oxidative-stress investigations. Therefore, 1,2-dichlorobenzene creates more persistent EPFR, which will cause more dangerous health impact. The main results of this article provide a new insight into the health risk assessment of organic and oxide-containing particulate matter.
Kang Li,
Bairen Yang,
Liping Wang
PMID: 32109701
DOI:
10.1016/j.chemosphere.2020.126261
Abstract
The aim of this study was to evaluate the influence of rhamnolipid (RL) and ferric ions on the performance of a biotrickling filter (BTF) for the removal of gas-phase 1,2-dichlorobenzene (o-DCB). A comprehensive investigation of microbial growth, pollutant solubility, extracellular polymeric substances (EPS) and enzymatic activity in o-DCB degradation by an isolated strain Bacillus cereus DL-1 with/without RL and Fe
were carried out using batch microcosm experiments. In addition, o-DCB removal performance, biofilm morphology, and microbial community structures in two identical lab-scale biotrickling filters (named BTF1 and BTF2) inoculated with strain DL-1 were studied. The batch microcosm experiments demonstrated that 120 mg L
RL and 4 mg L
Fe
could enhance the biodegradation of o-DCB, which may be due to promotion on bacterial growth, o-DCB solubilization, C
O enzyme activity, and polysaccharide (PS) and protein (PN) in EPS. Fourier transform infrared (FTIR) spectra indicated that the addition of RL with Fe
had notable effects on the functional groups of PS and PN in EPS. The experimental results in BTFs indicate that the removal efficiency of o-DCB decreased from 100% to 56.4% for BTF1, which was not fed with RL and Fe
, and from 100% to 80.3% for BTF2, which was fed with RL and Fe
, when the inlet loading rate increased from 4.88 to 102 g m
h
at an empty bed residence time of 60 s. In addition, the microbial adhesive strength and the microbial community structure were different among both BTFs, highlighting the positive effects of RL and Fe
.
Weihua Xu,
Guofeng Duan,
Yunguo Liu,
Guangming Zeng,
Xin Li,
Jie Liang,
Wei Zhang
PMID: 30267223
DOI:
10.1007/s10532-018-9856-7
Abstract
Heavy metals-organics mixture pollution is increasingly concerned and simultaneous removal of organic pollutants and heavy metals is becoming significant. In this study, a strain was isolated from the sediment of a tannery effluent outfalls, which can remove o-dichlorobenzene (o-DCB) and Cr(VI) simultaneously. The bacterial isolate was identified as Serratia marcescens by the 16S rRNA gene sequences. The strain removed about 90% of o-DCB and more than 80% of Cr(VI) at the concentration of 1.29 g L
o-DCB and 20 mg L
Cr(VI). In the presence of concomitant pollutant o-DCB, the optimal pH (8.0) and temperature (30 °C) were determined for Cr(VI) removal. Changes of the bacterial cells and intracellular black Cr(III) sediments were observed by the TEM auxiliary analysis. The results of the FTIR spectroscopy analysis indicated that hydroxyl, amide and polysaccharides were involved in the process of Cr(VI) removal.
Mallory L Palatucci,
Lisa A Waidner,
E Erin Mack,
Jim C Spain
PMID: 31203117
DOI:
10.1016/j.jhazmat.2019.05.110
Abstract
Dichloronitrobenzenes (DCNB) are intermediates in the production of dichloroanilines, which are key feedstocks for synthesis of diuron and other herbicides. Although DCNB is a major contaminant at certain chemical manufacturing sites, aerobic DCNB biodegradation is poorly understood and such sites have not been candidates for bioremediation. When a bench-scale aerobic fluidized- bed bioreactor was inoculated with samples from a DCNB contaminated site in Brazil 2,3-DCNB, 3,4-DCNB, 1,2-dichlorobenzene (o-DCB), and chlorobenzene (CB) were biodegraded simultaneously. Biodegradation of the mixture was complete even when the reactor was operated at high flow rates (1.6 h hydraulic residence time), and bacteria able to degrade the individual contaminants were isolated from the reactor by selective enrichment. The enrichments yielded 2 strains of bacteria able to degrade 3,4-DCNB and one able to degrade 2,3-DCNB. The isolates released nitrite during growth on the respective DCNB isomers under aerobic conditions. The draft genome sequence of Diaphorobacter sp. JS3050, which grew on 3,4-DCNB, revealed the presence of putative nitroarene dioxygenase genes, which is consistent with initial attack by a dioxygenase analogous to the initial steps in degradation of nitrobenzene and dinitrotoluenes. The results indicate clearly that the DCNB isomers are biodegradable under aerobic conditions and thus are candidates for natural attenuation/bioremediation.
Ge Cui,
Mei-Fang Chien,
Koichi Suto,
Chihiro Inoue
PMID: 28707068
DOI:
10.1007/s00253-017-8406-2
Abstract
Stable degrading 1,2-dichlorobenzene (1,2-DCB) enrichments were generated from original contaminated soil and groundwater via enrichment procedures using a mineral salt medium containing 1,2-DCB as the sole carbon and energy source. Four transferred enrichments showed stable 1,2-DCB-degrading ability and completely degraded 1,2-DCB within 32 h. PCR-denaturing gradient gel electrophoresis (DGGE) and 16S rRNA gene clone library analyses indicated that two bacterial strains, belonging to Acidovorax spp. and Ralstonia spp., respectively, were the predominant organisms in each enrichment. Moreover, these strains maintained a stable coexistence in the four transferred enrichments. These two bacteria were subsequently identified as Acidovorax sp. strain sk40 and Ralstonia sp. strain sk41. Strain sk40 was more tolerant to higher concentrations of 1,2-DCB than strain sk41, while strain sk41 maintained a shorter degradation time under lower concentrations of 1,2-DCB. Notably, however, both strains exhibited similar growth rates and degradation rates in media containing 40 mg/l 1,2-DCB, as well as complete degradation of the 1,2-DCB (40 mg/l) within 32 h. It is expected that these two strains will be used in future applications of bioremediation of 1,2-DCB contamination.
Laetitia Bullot,
Ludivine Vieira-Sellaï,
Gérald Chaplais,
Angélique Simon-Masseron,
Toufic Jean Daou,
Joël Patarin,
Emmanuel Fiani
PMID: 28952020
DOI:
10.1007/s11356-017-0242-5
Abstract
This work aims to highlight the promising adsorption capacity and kinetic of (poly)chlorobenzene pollutants in the hybrid MIL-101(Cr) type material for technological uses in industrial waste exhaust decontamination. The influence of the MIL-101(Cr) crystal size (nano- and microcrystals) on the adsorption behavior was studied in static and dynamic modes. For this purpose, crystals of MIL-101(Cr) in nano- and micrometric sizes were synthesized and fully characterized. Their sorption properties regarding 1,2-dichlorobenzene were examined using gravimetric method in dynamic (p/p° = 0.5) and static (p/p° = 1) modes at room temperature. 1,2,4-trichlorobenzene adsorption was only performed under static mode because of its too low vapor pressure. 1,2-dichlorobenzene and 1,2,4-trichlorobenzene were used to mimic 2,3-dichlorodibenzo-p-dioxin and 1,2,3,4-tetrachlorodibenzo-p-dioxin, respectively, and more largely dioxin compounds. Adsorptions of these probes were successfully carried out in nano- and microcrystals of MIL-101(Cr). Indeed, in static mode (p/p° = 1) and at room temperature, nanocrystals adsorb 2266 molecules of 1,2-dichlorobenzene and 2093 molecules of 1,2,4-trichlorobenzene per unit cell, whereas microcrystals adsorb 1871 molecules of 1,2-dichlorobenzene and 1631 molecules of 1,2,4-trichlorobenzene per unit cell. In dynamic mode, the 1,2-dichlorobenzene adsorbed amounts are substantially similar to those obtained in static mode. However, the adsorption kinetics are different because of a different scheme of diffusivity of the adsorbate between the two modes. To the best of our knowledge, these adsorption capacities of MIL-101(Cr) as adsorbent for polychlorobenzenes trapping have never been referenced. MIL-101(Cr) appears as a promising material for technological uses in industrial waste exhaust decontamination.
Xiaole Weng,
Pengfei Sun,
Yu Long,
Qingjie Meng,
Zhongbiao Wu
PMID: 28614947
DOI:
10.1021/acs.est.6b06585
Abstract
Industrial-use catalysts usually encounter severe deactivation after long-term operation for catalytic oxidation of chlorinate volatile organic compounds (CVOCs), which becomes a "bottleneck" for large-scale application of catalytic combustion technology. In this work, typical acidic solid-supported catalysts of Mn
Ce
O
/HZSM-5 were investigated for the catalytic oxidation of chlorobenzene (CB). The activation energy (E
), Brønsted and Lewis acidities, CB adsorption and activation behaviors, long-term stabilities, and surficial accumulation compounds (after aging) were studied using a range of analytical techniques, including XPS, H
-TPR, pyridine-IR, DRIFT, and O
-TP-Ms. Experimental results revealed that the Brønsted/Lewis (B/L) ratio of Mn
Ce
O
/HZSM-5 catalysts could be adjusted by ion exchange of H• (in HZSM-5) with Mn
(where the exchange with Ce
did not distinctly affect the acidity); the long-term aged catalysts could accumulate ca. 14 organic compounds at surface, including highly toxic tetrachloromethane, trichloroethylene, tetrachloroethylene, o-dichlorobenzene, etc.; high humid operational environment could ensure a stable performance for Mn
Ce
O
/HZSM-5 catalysts; this was due to the effective removal of Cl• and coke accumulations by H
O washing, and the distinct increase of Lewis acidity by the interaction of H
O with HZSM-5. This work gives an in-depth view into the CB oxidation over acidic solid-supported catalysts and could provide practical guidelines for the rational design of reliable catalysts for industrial applications.
Guangpeng Pei,
Yuen Zhu,
Xiatong Cai,
Weiyu Shi,
Hua Li
PMID: 28772354
DOI:
10.1016/j.chemosphere.2017.07.098
Abstract
Surfactant-enhanced remediation is used to treat dichlorobenzene (DCB) contaminated soil. In this study, soil column experiments were conducted to investigate the removal efficiencies of o-dichlorobenzene (o-DCB) and p-dichlorobenzene (p-DCB) from contaminated soil using micellar solutions of biosurfactants (saponin, alkyl polyglycoside) compare to a chemically synthetic surfactant (Tween 80). Leachate was collected and analyzed for o-DCB and p-DCB content. In addition, soil was analyzed to explore the effect of surfactants on soil enzyme activities. Results showed that the removal efficiency of o-DCB and p-DCB was highest for saponin followed by alkyl polyglycoside and Tween 80. The maximum o-DCB and p-DCB removal efficiencies of 76.34% and 80.43%, respectively, were achieved with 4 g L
saponin solution. However, an opposite result was observed in the cumulative mass of o-DCB and p-DCB in leachate. The cumulative extent of o-DCB and p-DCB removal by the biosurfactants saponin and alkyl polyglycoside was lower than that of the chemically synthetic surfactant Tween 80 in leachate. Soil was also analyzed to explore the effect of surfactants on soil enzyme activities. The results indicated that surfactants were potentially effective in facilitating soil enzyme activities. Thus, it was confirmed that the biosurfactants saponin and alkyl polyglycoside could be used for remediation of o-DCB and p-DCB contaminated soil.
Xiao-Fang Wan,
Congbao Guo,
Yu Liu,
Xin-Sheng Chai,
Youming Li,
Guangxue Chen
PMID: 29216549
DOI:
10.1016/j.chemosphere.2017.11.142
Abstract
In this study, we reported on the nano-scale nickel/iron particles loaded in carboxymethyl/nanofibrillated cellulose (CMC/NFC) hydrogel for the dechlorination of o-dichlorobenzene (DCB) in aqueous solution. The biodegradable hydrogel may provide an ideal supporting material for fastening the bimetallic nano-scale particles, which was examined and characterized by TEM, SEM-EDX, FT-IR and BET. The performance of the selected bimetallic particles was evaluated by conducting the dechlorination of DCB in the solution under different reaction conditions (e.g., pH, dosage of nickel/iron nanoparticles and temperature). The results showed that about 70% of DCB could be dechlorinated at 20 °C in 8 h, which indicated that the immobilized reactive material had a high reduction activity when Ni/Fe loading dosage in the hydrogel (18 wt%) was considered. Moreover, the reduction behavior agreed to the pseudo-first order reaction, in which the dechlorination rate was irrelative to the pH aqueous solution. A kinetic model for predicting the concentration of DCB during the reduction reaction was established based on the experimental data.
Qishu Qu,
Han Xuan,
Kehua Zhang,
Xiaoming Chen,
Siying Sun,
Yi Ding,
Shaojie Feng,
Qin Xu
PMID: 28377163
DOI:
10.1016/j.chroma.2017.03.051
Abstract
Silica spheres covered with rods perpendicular to the particle surface were prepared by a simple one-pot sol-gel process. Thus prepared rods-on-sphere silica particles possessed core-shell structure. Compared to other core-shell silica particles in which the shell was synthesized by the time-consuming multiple-step layer-by-layer coating technique, the shell of our rods-on-sphere particles was formed by directly grown rods from the silica spheres. The coverage of the rods on the particle surface could be tuned by changing the amount of water in the reaction. The rods on the particle surface increased the surface roughness which may help decreasing the A-term. Therefore, the calcined and modified rods-on-sphere silica particles were packed into stainless steel columns and then assessed for the separation of various samples including small molecules and proteins. In comparison with a commercially available Kromasil column, the pressure of the rods-on-sphere column is much lower under the same separation conditions, while the column efficiency was comparable. The separation results demonstrate that rods-on-sphere silica particles are a type of new and highly promising packing stationary phase for high performance liquid chromatography.